An In-depth Technical Guide to 3-(2-Chlorophenyl)pyridine-4-carboxylic Acid: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-(2-Chlorophenyl)pyridine-4-carboxylic Acid: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)pyridine-4-carboxylic acid, a distinct derivative of isonicotinic acid, represents a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of a 2-chlorophenyl group at the 3-position of the pyridine-4-carboxylic acid scaffold introduces unique steric and electronic properties. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and detailed synthetic protocols, offering a foundational resource for its application in research and development.
Molecular Structure and Identification
3-(2-Chlorophenyl)pyridine-4-carboxylic acid is characterized by a pyridine ring carboxylated at the 4-position (an isonicotinic acid moiety) and substituted with a 2-chlorophenyl group at the 3-position.
IUPAC Name: 3-(2-Chlorophenyl)pyridine-4-carboxylic acid
Molecular Formula: C₁₂H₈ClNO₂
Canonical SMILES: C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)Cl
InChI Key: InChI=1S/C12H8ClNO2/c13-9-5-3-2-4-8(9)10-6-7-14-11(12(10)15)16(17)18/h2-7H,(H,17,18)
Diagram 1: Chemical Structure of 3-(2-Chlorophenyl)pyridine-4-carboxylic acid
Caption: 2D structure of 3-(2-Chlorophenyl)pyridine-4-carboxylic acid.
Physicochemical Properties
The physicochemical properties of 3-(2-Chlorophenyl)pyridine-4-carboxylic acid are influenced by its three key structural components: the pyridine ring, the carboxylic acid group, and the 2-chlorophenyl substituent. While experimental data for this specific molecule is not widely available, we can predict its properties based on the known characteristics of its constituent parts.
| Property | Predicted Value/Information | Rationale and Key Influences |
| Molecular Weight | 249.66 g/mol | Calculated from the molecular formula C₁₂H₈ClNO₂. |
| Appearance | White to off-white crystalline solid. | Based on the typical appearance of similar aromatic carboxylic acids.[1] |
| Melting Point | >300 °C (with decomposition) | Isonicotinic acid has a very high melting point (sublimes at 310 °C).[2] The addition of the bulky chlorophenyl group may slightly alter this, but a high melting point is expected due to strong intermolecular hydrogen bonding from the carboxylic acid and potential π-π stacking interactions. |
| Solubility | Sparingly soluble in water, soluble in hot water and polar organic solvents like DMSO and DMF. | Isonicotinic acid is slightly soluble in cold water and more so in hot water.[3] The large, nonpolar 2-chlorophenyl group will decrease aqueous solubility. |
| pKa | ~4-5 | The pKa of isonicotinic acid is approximately 4.96.[4] The electron-withdrawing nature of the 2-chlorophenyl group at the 3-position is expected to have a minor acid-strengthening effect, potentially lowering the pKa slightly. |
| LogP | ~2.5 - 3.5 | This is an estimate based on the lipophilic nature of the 2-chlorophenyl group and the hydrophilic character of the pyridinecarboxylic acid moiety. |
Synthesis and Experimental Protocols
The synthesis of 3-(2-Chlorophenyl)pyridine-4-carboxylic acid is not extensively documented in the literature, suggesting it may be a novel compound or one synthesized for specific, unpublished research. A plausible and efficient synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, which are well-established methods for forming carbon-carbon bonds between aromatic rings.[5][6]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A logical approach involves the coupling of a 3-halo-pyridine-4-carboxylic acid derivative with 2-chlorophenylboronic acid.
Diagram 2: Proposed Suzuki-Miyaura Synthesis
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Suzuki-Miyaura)
Materials:
-
3-Bromo-pyridine-4-carboxylic acid
-
2-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-pyridine-4-carboxylic acid (1.0 eq) and 2-chlorophenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Addition of Base and Catalyst: Add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 4-5 with 1 M HCl to precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications and Biological Activity
While specific biological data for 3-(2-Chlorophenyl)pyridine-4-carboxylic acid is scarce, the structural motifs present suggest several potential areas of application, particularly in drug discovery.
-
Enzyme Inhibition: Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors.[7] The introduction of a lipophilic and sterically demanding 2-chlorophenyl group could enhance binding to the active sites of various enzymes.
-
Antimicrobial and Antiviral Agents: The pyridine nucleus is a common feature in many antimicrobial and antiviral drugs.[8] The combination with a halogenated phenyl ring, a group often associated with antimicrobial activity, makes this compound a candidate for screening in these therapeutic areas.
-
Agrochemicals: Chlorinated pyridine derivatives are utilized as herbicides and fungicides.[9] The unique substitution pattern of this molecule could lead to the discovery of novel agrochemicals.
-
Materials Science: Isonicotinic acid is a well-known building block for metal-organic frameworks (MOFs) due to its coordinating nitrogen atom and carboxylic acid group.[4] The 2-chlorophenyl substituent could be used to tune the porosity and electronic properties of such materials.
Analytical Characterization
The identity and purity of synthesized 3-(2-Chlorophenyl)pyridine-4-carboxylic acid would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the protons on the pyridine and chlorophenyl rings. The chemical shifts would be influenced by the electronic effects of the substituents.
-
¹³C NMR would confirm the presence of all 12 carbon atoms in their distinct chemical environments.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C=C and C=N stretching of the aromatic rings, would be expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.
Conclusion
3-(2-Chlorophenyl)pyridine-4-carboxylic acid is a molecule with significant potential for applications in medicinal chemistry and materials science. Although not widely studied, its synthesis is achievable through established cross-coupling methodologies. This guide provides a comprehensive foundation for researchers and developers interested in exploring the properties and applications of this and related compounds. The structural insights and proposed synthetic strategies herein should facilitate further investigation into this promising chemical entity.
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